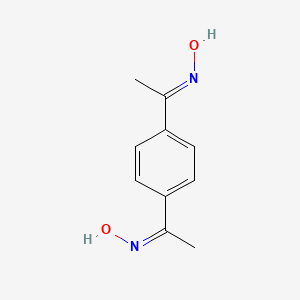

Benzene, 1,4-diacetyl-, dioxime

Description

Contextualization within Aromatic Dioxime Chemistry

Aromatic dioximes are a class of organic compounds characterized by the presence of two oxime functional groups (C=N-OH) attached to an aromatic ring system. The defining feature of Benzene (B151609), 1,4-diacetyl-, dioxime is its para-substituted benzene core, which acts as a rigid spacer between the two dioxime moieties. This specific arrangement distinguishes it from other aromatic dioximes where the functional groups may be in ortho or meta positions, or attached to different aromatic systems. The geometry of the para-substitution ensures that the dioxime groups are positioned at opposite ends of the molecule, influencing its steric and electronic properties and making it a candidate for forming linear coordination polymers or extended supramolecular networks.

Historical Perspective on the Synthesis and Early Investigations of Benzene, 1,4-diacetyl-, dioxime

The initial step involves the synthesis of its precursor, 1,4-diacetylbenzene (B86990). Early methods for this synthesis primarily relied on the Friedel-Crafts acylation of benzene using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.com An alternative industrial route involves the liquid-phase oxidation of p-diethylbenzene. nih.gov

The subsequent conversion of 1,4-diacetylbenzene to this compound is achieved through a standard oximation reaction. This involves treating the diketone with hydroxylamine (B1172632), which converts the ketone functionalities into oxime groups.

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene, Acetyl Chloride, Aluminum Chloride | 1,4-Diacetylbenzene |

Significance of the Dioxime Functional Group in Organic and Inorganic Chemistry

The dioxime functional group is of considerable importance in both organic and inorganic chemistry due to its versatile reactivity and coordination capabilities.

In organic chemistry , oximes are stable, crystalline compounds that can be used for the purification and characterization of carbonyl compounds. They also serve as important intermediates in various synthetic transformations. For instance, the Beckmann rearrangement of ketoximes provides a pathway to amides, a fundamental functional group in organic and medicinal chemistry.

In inorganic chemistry , the primary significance of the dioxime group lies in its ability to act as an excellent chelating ligand for a wide range of metal ions. The nitrogen and oxygen atoms of the oxime group can coordinate with a metal center, forming stable five- or six-membered rings. This chelating ability is famously exploited in analytical chemistry for the qualitative and quantitative determination of metal ions like nickel and palladium. Dioxime ligands can form intensely colored and insoluble metal complexes, facilitating their detection and separation.

Overview of Key Research Domains Pertaining to this compound

The unique structural attributes of this compound make it a molecule of interest in several key research domains:

Coordination Chemistry and Materials Science: The presence of two distal dioxime groups allows this molecule to function as a bridging ligand, connecting two metal centers. This capability is being explored for the synthesis of one-dimensional, two-dimensional, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). The properties of these materials, such as porosity, thermal stability, and catalytic activity, can be tuned by varying the metal ion and the coordination geometry.

Supramolecular Chemistry: The oxime functional groups are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors (O-H) and acceptors (N). This allows for the self-assembly of this compound molecules into well-defined supramolecular architectures such as tapes, sheets, or networks in the solid state. The rigid benzene core helps to direct the spatial orientation of these assemblies.

Analytical Chemistry: Building upon the historical use of dioximes, this compound can be investigated as a specialized analytical reagent. Its structure might offer different selectivity or sensitivity for certain metal ions compared to simpler dioximes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 27912-60-3 |

| IUPAC Name | (NZ)-N-[1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]ethylidene]hydroxylamine |

Compound Names Mentioned in this Article

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Diacetylbenzene |

| Benzene |

| Acetyl Chloride |

| Aluminum Chloride |

| p-Diethylbenzene |

| Hydroxylamine |

| Nickel |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27912-60-3 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(NZ)-N-[1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H12N2O2/c1-7(11-13)9-3-5-10(6-4-9)8(2)12-14/h3-6,13-14H,1-2H3/b11-7-,12-8+ |

InChI Key |

ZTPGKYXCUIPQGC-NTLHZVPKSA-N |

SMILES |

CC(=NO)C1=CC=C(C=C1)C(=NO)C |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)/C(=N\O)/C |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)C(=NO)C |

Other CAS No. |

27912-60-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzene, 1,4 Diacetyl , Dioxime

Synthesis of Benzene (B151609), 1,4-diacetyl-, dioxime from 1,4-Diacetylbenzene (B86990) Precursors

The conversion of the diketone, 1,4-diacetylbenzene, into its corresponding dioxime is a standard chemical transformation that involves the reaction of the carbonyl groups with a hydroxylamine (B1172632) source. This process effectively replaces the carbon-oxygen double bonds with carbon-nitrogen double bonds bearing hydroxyl groups.

The synthesis of Benzene, 1,4-diacetyl-, dioxime is achieved through the reaction of 1,4-diacetylbenzene with hydroxylamine hydrochloride (NH₂OH·HCl). In this reaction, the two ketone functional groups of the 1,4-diacetylbenzene precursor undergo condensation with hydroxylamine. The reaction typically requires a base to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride, which in turn frees the hydroxylamine nucleophile to attack the carbonyl carbons.

A general procedure involves dissolving 1,4-diacetylbenzene in a suitable solvent, often an alcohol such as ethanol (B145695), to ensure the solubility of the reactants. An excess of hydroxylamine hydrochloride is added, along with a base like pyridine (B92270) or sodium acetate (B1210297). The mixture is then heated to facilitate the reaction. The product, this compound, which is a solid, can then be isolated through filtration upon cooling. The resulting dioxime is reported to have a melting point in the range of 248-250 °C. chembk.comchemicalbook.com

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product. Several factors can be adjusted to achieve this:

Stoichiometry: The molar ratio of hydroxylamine hydrochloride to 1,4-diacetylbenzene is a critical parameter. A stoichiometric excess of hydroxylamine is generally used to ensure the complete conversion of both ketone groups.

Base: The choice and amount of base can influence the reaction rate. A weak base like pyridine or sodium acetate is commonly employed to neutralize the HCl formed during the reaction without causing unwanted side reactions.

Solvent and Temperature: The reaction is often carried out in a protic solvent like ethanol at reflux temperature to ensure a sufficient reaction rate. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.

Reaction Time: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion and avoid the formation of byproducts from prolonged reaction times.

By carefully controlling these conditions, the formation of the dioxime can be driven to completion, allowing for high-yield isolation of the desired product.

Interactive Table: General Oximation Reaction Conditions

| Parameter | Condition | Purpose |

| Reactants | Ketone/Aldehyde, Hydroxylamine Hydrochloride | Formation of the oxime. |

| Base | Pyridine, Sodium Acetate, Sodium Hydroxide | Neutralizes HCl, liberates free hydroxylamine. |

| Solvent | Ethanol, Methanol, Water-Ethanol mixtures | Dissolves reactants, facilitates reaction. |

| Temperature | Room Temperature to Reflux | Controls reaction rate. |

Derivatization Reactions of this compound

The oxime groups of this compound are amenable to further chemical modification. A key derivatization is O-acylation, which introduces new functional groups onto the oxygen atoms of the oximes. This modification is particularly important for creating photolabile compounds.

O-acylation of this compound transforms the hydroxyl groups of the oximes into O-acyloxime esters. This derivatization is a crucial step in the synthesis of photolabile crosslinkers. nih.gov Photolabile protecting groups (PLPGs) are valuable in chemistry as they allow for the release of a protected functionality upon irradiation with light, offering spatial and temporal control over chemical reactions. nih.govacs.org The O-acyloxime moiety serves this purpose, acting as a photolabile unit that can be cleaved under specific light conditions. nih.govacs.org

A specific and important example of O-acylation is the synthesis of 1,4-diacetylbenzene 1,4-bis(O-methacryloyl)dioxime (DBzM). This compound is synthesized by reacting this compound with a suitable methacryloyl source, such as methacryloyl chloride or methacrylic anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base, for instance, triethylamine (B128534) or pyridine, which acts as a scavenger for the acid byproduct (e.g., HCl) generated during the esterification.

In a typical procedure, this compound is dissolved in an appropriate aprotic solvent. The base is added, followed by the slow addition of the methacryloyl chloride at a controlled temperature, often cooled to prevent side reactions. The resulting product, DBzM, contains two methacrylate (B99206) groups, which are polymerizable, and two photolabile O-acyloxime linkages.

The introduction of the O-acyloxime group into the molecule is what confers its photolabile properties. The N-O bond within the O-acyloxime functionality is susceptible to cleavage upon exposure to ultraviolet (UV) light. acs.org The photolytic cleavage of this bond generates iminyl and carboxyl radicals. This photochemical property is central to its use as a photolabile crosslinker.

When incorporated into a polymer, the DBzM crosslinker can be cleaved by light. This allows for the controlled degradation of a crosslinked polymer network, which has applications in areas such as photolithography, controlled drug release, and the creation of patterned biomaterials. The efficiency of the cleavage can be influenced by the wavelength of light used and the presence of photosensitizers. acs.orgacs.org The generation of reactive radical species upon photolysis can initiate further chemical transformations, such as polymerization or crosslinking of other monomers present in the system. acs.org

Cyclization Reactions

Cyclization reactions involving this compound are pivotal in creating larger, more complex molecular architectures, especially those containing nitrogen heterocyclic rings. These reactions leverage the nucleophilic character of the oxime nitrogen and oxygen atoms.

The Trofimov reaction is a powerful method for synthesizing pyrroles from ketoximes and acetylenes, typically under superbasic conditions (e.g., KOH/DMSO). wikipedia.org When this compound is used as the ketoxime substrate, it can react with acetylene (B1199291) on both ends of the molecule to form a bis-pyrrole structure.

Table 1: Trofimov Reaction for Synthesis of 1,4-bis(2-pyrrolyl)benzene

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| This compound | Acetylene | KOH / DMSO | 1,4-bis(2-methyl-1H-pyrrol-5-yl)benzene |

Note: The table presents a representative transformation. The exact substitution pattern on the resulting pyrrole (B145914) ring is determined by the starting ketoxime.

A significant extension of the Trofimov reaction is the synthesis of N-vinylpyrroles. wikipedia.org By adjusting the reaction conditions—typically employing higher temperatures, increased pressure, and higher concentrations of the base—the initially formed pyrrole's N-H bond can be deprotonated. wikipedia.org This newly formed nucleophilic pyrrolide anion then attacks a second molecule of acetylene, resulting in the N-vinyl derivative.

Starting from this compound, this process can occur at both newly formed pyrrole rings, leading to the synthesis of 1,4-bis(1-vinyl-1H-pyrrol-2-yl)benzene. dntb.gov.ua This monomer is a key building block for the synthesis of electroactive polymers with potential applications in materials science. dntb.gov.ua

Table 2: Synthesis of 1,4-bis(1-vinyl-1H-pyrrol-2-yl)benzene

| Starting Material | Reagent | Conditions | Product |

| 1,4-bis(2-methyl-1H-pyrrol-5-yl)benzene | Acetylene | High Temperature, High Pressure, High Base Concentration | 1,4-bis(2-methyl-1-vinyl-1H-pyrrol-5-yl)benzene |

Note: This represents the N-vinylation step which follows the initial pyrrole formation.

Mechanistic Insights into Syntheses and Derivatizations

The mechanism of the Trofimov reaction is a multi-step process that elegantly transforms a simple ketoxime and acetylene into a pyrrole ring. wikipedia.org When applied to a diketoxime like this compound, this sequence occurs at both reactive sites.

The key mechanistic steps are as follows:

Deprotonation: The reaction initiates with the deprotonation of the oxime's hydroxyl group by a strong base, such as potassium hydroxide, to form an oximate anion. wikipedia.org

Vinylation: The resulting anion attacks a molecule of acetylene in a nucleophilic addition, forming an O-vinylketoxime intermediate. wikipedia.org

Tautomerization: The O-vinylketoxime undergoes tautomerization to a vinyl hydroxylamine. wikipedia.org

chemicalbook.comchemicalbook.com-Sigmatropic Rearrangement: A thermally allowed chemicalbook.comchemicalbook.com-sigmatropic rearrangement (a variation of the Claisen rearrangement) occurs, leading to the formation of an aldehyde-imine intermediate. wikipedia.org

Intramolecular Cyclization: The lone pair of electrons on the imine nitrogen attacks the carbonyl carbon in an intramolecular cyclization. wikipedia.org

Dehydration: A molecule of water is eliminated from the cyclic intermediate, forming an alkene and creating a dihydropyrrole derivative. wikipedia.org

Aromatization: A final wikipedia.orgchemicalbook.com-sigmatropic hydrogen shift leads to the aromatization of the ring, yielding the stable pyrrole product. wikipedia.org

For the formation of the N-vinyl derivative, an additional step is required: 8. N-Vinylation: In the presence of excess base and acetylene, the N-H bond of the newly formed pyrrole is deprotonated. The resulting pyrrolide anion then undergoes a nucleophilic attack on another molecule of acetylene to yield the N-vinylpyrrole. wikipedia.org

This detailed mechanistic pathway highlights the efficiency and elegance of the Trofimov reaction in constructing complex heterocyclic systems from readily available starting materials.

Coordination Chemistry of Benzene, 1,4 Diacetyl , Dioxime As a Ligand

Ligand Properties of Benzene (B151609), 1,4-diacetyl-, dioxime

Chelation Behavior and Donor Atom Characteristics

Benzene, 1,4-diacetyl-, dioxime, also known as p-diacetylbenzene dioxime, possesses two oxime functional groups attached to a central benzene ring in a para arrangement. The primary donor atoms in this molecule are the two nitrogen atoms of the oxime groups (-NOH). However, due to the significant distance imposed by the rigid benzene spacer between the two oxime moieties, conventional chelation to a single metal center to form a small, stable ring is geometrically unfavorable.

Instead of acting as a simple chelating agent, this ligand engages in more complex coordination modes, most notably through cyclometallation. In this process, the metal center not only coordinates to the nitrogen donor atom of an oxime group but also forms a direct covalent bond with a carbon atom of the aromatic ring, typically at the ortho position. This results in the formation of a highly stable five-membered ring structure known as a palladacycle in the case of palladium complexes. The ligand can therefore be described as a C,N-donor ligand. Given the presence of two such functional groups at opposite ends of the molecule, it can undergo double cyclometallation to act as a bridging ligand between two metal centers.

Aromatic Dioximes as Ligands in Transition Metal Complexes

Aromatic dioximes are a versatile class of ligands in transition metal chemistry. The oxime group (=N-OH) is an effective coordinating moiety, capable of acting as a neutral donor or, upon deprotonation of the hydroxyl group, as an anionic oximato ligand. This versatility allows for the formation of a wide variety of complexes with different structures and properties.

The coordination chemistry of dioximes has been extensively explored, leading to complexes with diverse applications. For instance, the combination of copper sulfate (B86663) and dimethylglyoxime (B607122) (a simple aliphatic dioxime) has been shown to be an effective catalyst for the N-arylation of imidazoles. researchgate.net In the context of aromatic dioximes, research has demonstrated that ligands such as 6,7-Dihydroquinolin-8(5H)-one oxime can serve as superior ligands for copper-catalyzed N-arylation reactions. researchgate.net The ability of the oxime nitrogen to coordinate to a metal center, combined with the potential for the aromatic ring to participate in cyclometallation, makes aromatic dioximes like this compound valuable building blocks for constructing polynuclear and pincer-type metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound often leverages its unique structural properties to create stable organometallic compounds.

Palladium (II) Complexes

Palladium(II) is well-known for its propensity to form stable square-planar complexes and to activate C-H bonds, making it an ideal metal for reacting with ligands like this compound.

Research has shown that this compound readily undergoes a regioselective double cyclopalladation reaction when treated with lithium tetrachloropalladate (Li₂PdCl₄). researchgate.net This reaction is highly specific, with the palladium atoms selectively forming bonds with the carbon atoms ortho to the acetyl dioxime groups on the benzene ring.

The process involves the activation of two C-H bonds on the aromatic ring, leading to the formation of two palladacycle rings within the same molecule. The stoichiometry of the reaction typically involves two equivalents of the palladium salt to one equivalent of the dioxime ligand, resulting in a dinuclear palladium complex where the ligand bridges the two metal centers.

Table 1: Reaction Details for Double Cyclopalladation

| Reactant 1 | Reactant 2 | Reaction Type | Key Outcome |

| This compound | Lithium Tetrachloropalladate | Regioselective Double Cyclopalladation | Formation of a dinuclear palladium complex |

The product of the double cyclopalladation of this compound is a dinuclear palladium(II) complex. In this structure, the dioxime acts as a bridging tetradentate ligand. Each palladium center is coordinated to one nitrogen atom from an oxime group and one carbon atom from the benzene ring, forming a stable five-membered palladacycle.

Table 2: Inferred Structural Characteristics of the Dinuclear Palladium Complex

| Feature | Description |

| Metal Center | Palladium (II) |

| Number of Metal Centers | 2 (Dinuclear) |

| Ligand | This compound (acting as a bridging ligand) |

| Coordination Mode | Double cyclometallation; each Pd is bound to one oxime Nitrogen and one aromatic Carbon (ortho position) |

| Resulting Ring System | Two five-membered palladacycles |

| Ancillary Ligands | Chloride (Cl⁻) |

| Overall Geometry | Each Pd(II) center adopts a square-planar geometry |

Exploration of Other Transition Metal Coordination

The coordination chemistry of dioxime ligands with transition metals such as nickel, palladium, and copper is a well-established field. These complexes have garnered significant interest due to their diverse structural features and applications in areas like catalysis and analytical chemistry. For instance, nickel(II) complexes of dioximes are known to form square planar geometries with intramolecular hydrogen bonds, leading to characteristic colorful precipitates.

However, a comprehensive exploration of the coordination behavior of this compound with a wide array of transition metals beyond these common examples appears to be a largely unexplored frontier. Literature surveys did not yield specific studies detailing the synthesis and characterization of complexes with metals such as cobalt, iron, manganese, zinc, or others from the later transition series using this particular dioxime ligand. The potential for this ditopic ligand to form mononuclear, binuclear, or polymeric coordination architectures with various d-block elements remains an open area for investigation. The presence of two vicinal dioxime functionalities separated by a rigid phenylene bridge suggests the possibility of forming interesting coordination polymers or metal-organic frameworks, but experimental data to support this is currently lacking.

Stability and Reactivity of Metal-Dioxime Complexes

The stability of metal-dioxime complexes is a critical factor influencing their potential applications. Stability constants provide a quantitative measure of the strength of the metal-ligand interaction in solution. For many transition metal complexes with various organic ligands, these constants have been determined using techniques such as potentiometric titrations. The order of stability for bivalent transition metal complexes with many nitrogen- and oxygen-donating ligands often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).

The reactivity of coordinated ligands is another fundamental aspect of coordination chemistry. Upon coordination to a metal center, the chemical reactivity of a ligand can be significantly altered. This can include changes in acidity, susceptibility to nucleophilic or electrophilic attack, or participation in redox processes. For metal-dioxime complexes, reactions can involve the oxime groups themselves, such as deprotonation or modification of the N-OH bond. However, specific studies detailing the reactivity patterns of this compound when coordinated to different transition metals have not been found. The influence of the metal's nature on the reactivity of the dioxime moieties in this specific ligand remains an area ripe for future research.

Applications of Benzene, 1,4 Diacetyl , Dioxime in Materials Science

Role as a Crosslinking Agent in Polymer Chemistry

Benzene (B151609), 1,4-diacetyl-, dioxime serves as a foundational molecule for the creation of sophisticated crosslinking agents that introduce reversible, stimulus-responsive properties to polymer networks. These agents are pivotal in developing materials with controllable and dynamic characteristics.

Development of Photolabile Crosslinkers

Researchers have successfully synthesized novel photolabile crosslinkers derived from Benzene, 1,4-diacetyl-, dioxime. rsc.orgrsc.org A key example is 1,4-diacetylbenzene (B86990) 1,4-bis(O-methacryloyl)dioxime, a compound that incorporates O-acyloxime moieties as photolabile units. rsc.org This crosslinker is prepared in a two-step process starting from 1,4-diacetylbenzene. rsc.orgrsc.org The synthesis involves the reaction of 1,4-diacetylbenzene dioxime with methacryloyl chloride in the presence of triethylamine (B128534) in dry dichloromethane (B109758) at low temperatures. rsc.org

These crosslinkers, bearing two or more polymerizing groups, are instrumental in forming polymer networks that can be degraded upon exposure to specific wavelengths of light. rsc.org The O-acyloxime group is a novel photolabile unit that offers an alternative to more commonly used groups like o-nitrobenzyl and coumarin-based families. rsc.orgrsc.org

Table 1: Synthesis and Properties of a Photolabile Crosslinker Derived from this compound

| Property | Value | Reference |

| Starting Material | This compound | rsc.org |

| Reactant | Methacryloyl chloride | rsc.org |

| Solvent | Dichloromethane | rsc.org |

| Reaction Temperature | -20 °C to -15 °C | rsc.org |

| Yield | 64.3% | rsc.org |

| Melting Point | 156 °C | rsc.org |

| Resulting Crosslinker | 1,4-diacetylbenzene 1,4-bis(O-methacryloyl)dioxime | rsc.orgrsc.org |

Reversible Polymer Crosslinking and Decrosslinking Mechanisms

The crosslinking of polymers using derivatives of this compound results in networks that are insoluble in solvents like tetrahydrofuran (B95107) (THF). rsc.orgrsc.org The reversibility of these crosslinks is achieved through photolysis. When these crosslinked polymer films are irradiated with ultraviolet light, specifically at a wavelength of 254 nm, the O-acyloxime units undergo cleavage. rsc.orgrsc.org

This photo-triggered decrosslinking process is evidenced by a decrease in the thickness of the polymer films after being soaked in THF, as the cleaved polymer chains become soluble again. rsc.org The molecular weights of the soluble fractions of the decrosslinked polymers are found to be similar to those of the corresponding linear polymers, confirming the cleavage of the crosslinks. rsc.org The photolysis of the O-acyloxime moiety can occur through direct irradiation or via sensitization with a triplet sensitizer. rsc.orgrsc.org

Functional Materials Development

The unique properties of crosslinkers derived from this compound pave the way for the development of advanced functional materials with applications in sustainability and responsive technologies.

Application in Polymer Recycling Technologies

The ability to control the decrosslinking of polymer networks is a significant advancement in the field of polymer recycling. rsc.org Traditional crosslinked polymers are often difficult to reprocess due to their robust and irreversible network structures. The use of photolabile crosslinkers based on this compound offers a solution by allowing the breakdown of the polymer network on demand. rsc.org This facilitates the recovery of the constituent polymer chains, which can then be reprocessed into new materials, contributing to a more circular economy for polymers.

Fabrication of Photo-responsive Polymer Systems

The photo-triggered crosslinking and decrosslinking capabilities enable the fabrication of photo-responsive polymer systems. rsc.org These materials can change their physical and chemical properties, such as solubility and mechanical strength, in response to a light stimulus. rsc.org This "on-demand" control is highly desirable for creating smart materials for a variety of applications, including remotely activated devices and materials with spatiotemporally controlled properties. rsc.org

Potential as a Monomer in Advanced Polymer Architectures

Beyond its use in crosslinking agents, this compound also shows potential as a monomer for the synthesis of novel polymers with unique architectures and properties.

Research has demonstrated that 1,4-diacetylbenzene dioxime can be used to prepare dipyrrolylbenzenes through a reaction with acetylene (B1199291) in a KOH/DMSO base system. google.comethernet.edu.et This reaction, carried out under pressure and elevated temperature, yields 1,4-bis-[2-(1-vinyl)pyrrolyl]benzene. google.com This resulting compound can then undergo radical polymerization in the presence of AIBN to form poly(1,4-bis[2-(1-vinyl)pyrrolyl]benzene). google.com The resulting polymer has a reported molecular weight of 1100. google.com These polyvinyl pyrrole (B145914) materials are noted for their solubility in various organic solvents and their potential application as phosphorescent host materials in organic electroluminescent devices. google.com

Table 2: Polymerization of a this compound Derivative

| Parameter | Value | Reference |

| Monomer Synthesis Reactants | 1,4-diacetylbenzene dioxime, Acetylene | google.com |

| Monomer Synthesis Conditions | KOH/DMSO, 110°C, 1h, 15 atm | ethernet.edu.et |

| Resulting Monomer | 1,4-bis-[2-(1-vinyl)pyrrolyl]benzene | google.com |

| Polymerization Method | Radical Polymerization (AIBN) | google.com |

| Polymerization Conditions | 70°C, 165 hours | google.com |

| Resulting Polymer | Poly(1,4-bis[2-(1-vinyl)pyrrolyl]benzene) | google.com |

| Polymer Molecular Weight | 1100 | google.com |

| Polymer Yield | 33% | google.com |

Advanced Analytical Methodologies for Benzene, 1,4 Diacetyl , Dioxime and Its Derivatives

Spectroscopic Characterization Techniques (Beyond basic identification data)

Spectroscopic methods provide in-depth information about the molecular structure, functional groups, and molecular weight of "Benzene, 1,4-diacetyl-, dioxime".

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the symmetrical nature of the 1,4-disubstituted (para) benzene (B151609) ring, the four aromatic protons are chemically equivalent but can be magnetically inequivalent, often resulting in a complex second-order splitting pattern known as an AA'BB' system. stackexchange.combbhegdecollege.com However, in many cases, this may resolve into what appears to be a singlet or a pair of doublets, simplifying interpretation. The methyl protons of the two acetyl groups are chemically equivalent and would appear as a sharp singlet. The hydroxyl protons of the oxime groups would also yield a singlet, whose chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: In a decoupled ¹³C NMR spectrum, the symmetry of the molecule simplifies the number of observed signals. mnstate.edulibretexts.org One would expect to see signals for the methyl carbons, the quaternary carbons of the C=N oxime bond, and two distinct signals for the aromatic carbons (one for the carbons bearing the substituents and one for the other four carbons). libretexts.org Combining this data with 2D NMR experiments like COSY, HSQC, and HMBC can confirm the connectivity between protons and carbons, providing definitive structural proof. mdpi.com

Expected ¹H and ¹³C NMR Signals for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | ~7.5-7.8 | AA'BB' System (or Singlet) |

| ¹H | Methyl (CH₃) | ~2.2-2.5 | Singlet (s) |

| ¹H | Oxime (N-OH) | ~10.0-12.0 (variable) | Singlet (s), broad |

| ¹³C | Aromatic (C-H) | ~125-130 | - |

| ¹³C | Aromatic (C-C=N) | ~135-140 | - |

| ¹³C | Oxime (C=N) | ~150-160 | - |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in "this compound". The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds. researchgate.netcdnsciencepub.com

The key expected absorptions include:

O-H Stretch: A broad band in the region of 3150-3300 cm⁻¹ is characteristic of the hydroxyl group of the oxime, often broadened due to hydrogen bonding. cdnsciencepub.com

Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹, typically around 3030 cm⁻¹, indicates the C-H bonds of the benzene ring. libretexts.org

Aliphatic C-H Stretch: Absorptions corresponding to the methyl group C-H bonds appear in the 2850-2960 cm⁻¹ range.

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption band around 1640-1680 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The benzene ring shows a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

N-O Stretch: A band in the 930-960 cm⁻¹ range is typically assigned to the N-O stretching vibration of the oxime group. researchgate.net

C-H Out-of-Plane Bending: The substitution pattern of the benzene ring can be confirmed by strong absorptions in the 800-850 cm⁻¹ range, which is characteristic for 1,4-disubstitution.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Oxime O-H | Stretching | 3150 - 3300 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Weak to Medium |

| Oxime C=N | Stretching | 1640 - 1680 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |

| Oxime N-O | Stretching | 930 - 960 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For "this compound" (C₁₀H₁₂N₂O₂), the calculated molecular weight is 192.21 g/mol . nih.govnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 192. This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for aromatic compounds is the loss of small, stable molecules or radicals. The fragmentation of the parent ion can lead to several daughter ions. docbrown.info

Publicly available GC-MS data for this compound shows significant peaks that can be interpreted as key fragments. nih.gov

Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 192 | [C₁₀H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 175 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 117 | [C₈H₇N]⁺ | A significant fragment, possibly from cleavage of the C-C bond adjacent to the ring and rearrangement |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating "this compound" from impurities or reaction mixtures and for characterizing its polymeric derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of "this compound" and for analyzing mixtures containing this compound or its isomers (E/Z isomers of the oxime). nih.gov A reversed-phase HPLC method is typically employed for aromatic compounds. japsonline.comjcsp.org.pk

A standard HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar solvent mixture, such as a gradient of acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peaks. japsonline.comgoogle.com

Detection: A UV-Vis detector is highly effective, as the benzene ring and C=N bonds provide strong chromophores. sielc.comauroraprosci.com Detection would typically be set at a wavelength of maximum absorbance for the compound.

Analysis: The retention time of the compound under specific conditions is a characteristic identifier. The area under the peak is proportional to its concentration, allowing for quantitative analysis and purity determination (e.g., >98%).

Size Exclusion Chromatography (SEC) for Polymer Characterization

When derivatives of "this compound" are used as monomers to create polymers, such as modified poly(phenylene vinylene)s, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for characterizing the resulting polymer's molecular weight distribution. researchgate.netpaint.orgnih.gov

SEC separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute faster than smaller ones. paint.orgyoutube.com This technique does not rely on chemical interactions with the column packing material but on a physical sorting process. youtube.com The analysis provides critical data on the polymer's properties. lcms.cz

Key parameters obtained from SEC analysis include:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

Example SEC Data for a Hypothetical Polymer Derived from a this compound Monomer

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mₙ | 45,000 g/mol | Statistical average molecular weight |

| Weight-Average Molecular Weight | Mₙ | 99,000 g/mol | Average molecular weight weighted by mass |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic arrangement of crystalline solids. For oxime-containing compounds like "this compound," single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which significantly influence the material's bulk properties.

Research on 1,4-Diacetylbenzene (B86990) reveals that its asymmetric unit contains two half-molecules, with each molecule being located on a center of inversion. wikipedia.org The dihedral angle between the planes of the two independent molecules is reported to be 39.67 (4)°. wikipedia.org The crystal system is monoclinic with the space group P21/n. wikipedia.org Such structural information is foundational for predicting the conformation of the dioxime derivative. The conversion of the acetyl groups to oxime groups introduces hydroxyl moieties, which are capable of forming strong hydrogen bonds, likely leading to a more complex and robust crystal packing in "this compound".

In analogous aromatic compounds, the molecular packing is often dominated by hydrogen bonding networks. For instance, in other dithiazole derivatives, hydrogen bonding interactions are key in forming the crystal lattice. gelest.com Similarly, in bis-urethane derivatives of para-substituted benzene, O—H⋯O and N—H⋯O hydrogen bonds create a three-dimensional framework. nih.gov It is highly probable that the oxime groups in "this compound" would engage in similar intermolecular hydrogen bonding, creating layered or networked structures. The planarity of the central benzene ring combined with the stereochemistry of the oxime groups ((E,E), (E,Z), or (Z,Z) isomers) would further influence the crystal packing.

Table 1: Crystallographic Data for 1,4-Diacetylbenzene

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.699 (3) |

| b (Å) | 5.4604 (11) |

| c (Å) | 12.950 (3) |

| β (°) | 114.07 (3) |

| Volume (ų) | 819.9 (4) |

| Z | 4 |

| Density (calculated) | 1.314 Mg m⁻³ |

Data sourced from Liu et al. (2006). wikipedia.org

Thermogravimetric Analysis (TGA) in Polymer Research Context

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly valuable in polymer research for assessing thermal stability, decomposition kinetics, and the composition of polymeric materials. researchgate.net

"this compound" can serve as a valuable monomer or cross-linking agent in the synthesis of advanced polymers, such as polyurethanes. The incorporation of oxime functionalities into a polymer backbone can impart unique thermal properties. For instance, recent research has explored the development of poly(oxime-urethanes) (POUs), which are synthesized through the polyaddition of multifunctional oximes and diisocyanates. acs.org These materials exhibit dynamic covalent bonds, allowing for healable and recyclable properties. acs.org

A TGA study of such polymers would reveal their thermal degradation profile, which typically occurs in multiple stages for polyurethanes. researchgate.net The initial weight loss, often observed around 100 °C, is typically due to the evaporation of moisture. nih.gov The primary degradation of the polymer backbone occurs at higher temperatures. For polyurethanes, the urethane (B1682113) linkage can dissociate into an isocyanate and an alcohol at temperatures ranging from 200 to 250°C. osti.gov An alternative degradation pathway involves the formation of a primary amine, an olefin, and carbon dioxide. researchgate.net

In the context of poly(oxime-urethanes), the oxime-carbamate linkages are reported to be thermally reversible at around 100 °C. acs.org This reversibility, which can be studied by TGA in conjunction with other techniques like Differential Scanning Calorimetry (DSC), is key to the dynamic nature of these polymers. The TGA curve would show the onset of degradation and the temperature at which significant mass loss occurs, indicating the upper service temperature of the polymer.

The thermal stability of a polymer is often characterized by the temperatures at which 5% and 10% weight loss occurs. For example, in some bio-based polyurethanes, the 5% weight loss temperature can range from 233 °C to 287 °C, and the 10% weight loss temperature from 243 °C to 313 °C, depending on the specific monomers used. researchgate.net The incorporation of a rigid aromatic structure like "this compound" would be expected to enhance the thermal stability of the resulting polymer due to the aromatic core's inherent thermal robustness.

Table 2: Illustrative TGA Data for Different Polyurethanes

| Polymer System | Tonset (°C) | T5% (°C) | T10% (°C) | Reference |

| Bio-based Polyurethane P(Eug-HDI) | 210 | 233 | 243 | researchgate.net |

| Bio-based Polyurethane P(Syol-HDI) | 240 | 273 | 296 | researchgate.net |

| Bio-based Polyurethane P(Syol-MDI) | 245 | 287 | 313 | researchgate.net |

This table provides examples of thermal stability for different polyurethane systems to illustrate the type of data obtained from TGA. Tonset is the onset temperature of degradation, while T5% and T10% are the temperatures at which 5% and 10% weight loss is observed, respectively.

Theoretical and Computational Investigations of Benzene, 1,4 Diacetyl , Dioxime

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule. For Benzene (B151609), 1,4-diacetyl-, dioxime, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be employed to determine its most stable geometric configuration (ground state).

These calculations optimize the molecule's geometry by finding the arrangement of atoms that corresponds to the lowest energy. Key parameters derived from this process include bond lengths, bond angles, and dihedral (torsional) angles, which define the molecule's shape and the orientation of the oxime groups relative to the benzene ring. The oxime groups (C=N-OH) can exist as different stereoisomers (E/Z), and calculations can predict the relative stabilities of these forms. wikipedia.org

Electronic structure analysis provides insight into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. Calculations would also map the electrostatic potential (ESP) surface, revealing the distribution of charge and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this dioxime, the oxygen and nitrogen atoms of the oxime groups are expected to be the primary electron-rich sites.

Illustrative Data from Quantum Chemical Calculations:

This table presents hypothetical optimized geometric parameters and electronic properties for the (E,E)-isomer of Benzene, 1,4-diacetyl-, dioxime, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level).

| Parameter | Predicted Value | Description |

| C=N Bond Length | 1.29 Å | The length of the carbon-nitrogen double bond in the oxime group. nih.gov |

| N-O Bond Length | 1.39 Å | The length of the nitrogen-oxygen single bond in the oxime group. nih.gov |

| C-N-O Bond Angle | 112° | The angle within the oxime functional group. nih.gov |

| Dihedral Angle (Ring-Oxime) | ~35° | The twist angle between the plane of the benzene ring and the C=N-OH plane. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical stability. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to explore the pathways of chemical reactions. mdpi.com For this compound, DFT could be used to model various transformations, such as its synthesis, hydrolysis, or participation in cycloaddition reactions. mdpi.comrsc.org

Furthermore, DFT is used to study selectivity. For a molecule like this compound, which has two reactive sites, DFT can predict whether a reaction would occur at one or both oxime groups and explain the origin of regio- or stereoselectivity. rsc.org For instance, in a reaction with an electrophile, DFT combined with an analysis of the molecule's frontier orbitals (HOMO/LUMO) could predict which atom on the oxime is the most likely site of attack.

Illustrative Reaction Energy Profile Data (Hypothetical Beckmann Rearrangement):

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Protonated Oxime) | 0.0 | Starting point of the reaction. |

| Transition State 1 (TS1) | +15.5 | Energy barrier for the migration of the phenyl group. |

| Intermediate | -5.2 | A transient species formed after the migration step. |

| Transition State 2 (TS2) | +8.0 | Energy barrier for the addition of a water molecule. |

| Product (Amide) | -20.0 | The final, stable product of the rearrangement. |

Simulation of Intermolecular Interactions and Supramolecular Assembly

The oxime groups in this compound are capable of forming strong hydrogen bonds (O-H···N), making the molecule an excellent building block for supramolecular chemistry. researchgate.net Computational simulations can predict how individual molecules of the dioxime will interact with each other to self-assemble into larger, ordered structures in the solid state.

Molecular dynamics (MD) simulations or static lattice energy calculations can be used to explore potential packing arrangements in a crystal. These methods model the non-covalent interactions between molecules, which include hydrogen bonding, π-π stacking between benzene rings, and weaker van der Waals forces. nih.gov Studies on similar molecules, like benzene-1,3,5-tricarboxamides, show they form extensive networks of hydrogen bonds, leading to one-dimensional rods or two-dimensional sheets. researchgate.net For this compound, simulations could predict the formation of hydrogen-bonded chains or dimers. researchgate.net

Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice, providing a detailed picture of how the molecules are held together. nih.govnih.gov This understanding is crucial for crystal engineering, where the goal is to design materials with specific properties based on their molecular arrangement.

Illustrative Intermolecular Interaction Energies (from PIXEL or DFT calculations):

| Dimer Motif | Interaction Type | Calculated Energy (kcal/mol) |

| Head-to-Tail | O-H···N Hydrogen Bond | -8.5 |

| Parallel Displaced | π-π Stacking | -3.2 |

| T-Shaped | C-H···π Interaction | -1.5 |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. For this compound, DFT calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

IR Spectrum: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. wikipedia.org This helps in assigning the peaks observed in an experimental spectrum to specific bond vibrations, such as the O-H stretch, the C=N stretch, and the N-O stretch, which are characteristic of oximes. wikipedia.org

NMR Spectrum: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. nih.gov These predictions are instrumental in confirming the structure and are particularly useful for distinguishing between different stereoisomers (E vs. Z), as the spatial arrangement of atoms significantly affects the local magnetic environment of each nucleus. nih.govresearchgate.net

UV-Visible Spectrum: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the absorption wavelengths (λ_max) in the UV-visible spectrum, which correspond to π→π* and n→π* transitions within the aromatic ring and oxime groups.

Conformational analysis involves studying how the molecule's energy changes as its bonds rotate. For this dioxime, a key focus would be the rotation around the C-C bonds connecting the oxime groups to the benzene ring. A potential energy surface scan can identify the most stable conformers and the energy barriers to rotation, providing insight into the molecule's flexibility. researchgate.net

Illustrative Predicted Spectroscopic Data:

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group |

| IR | Vibrational Frequency | 3450 cm⁻¹ | O-H Stretch (H-bonded) |

| IR | Vibrational Frequency | 1655 cm⁻¹ | C=N Stretch |

| ¹H NMR | Chemical Shift | 11.5 ppm | Oxime -OH proton |

| ¹³C NMR | Chemical Shift | 155 ppm | Oxime C=N carbon |

| UV-Vis (TD-DFT) | λ_max | 275 nm | π→π* transition of the aromatic system |

Modeling of Ligand-Metal Interactions in Coordination Complexes

The nitrogen and oxygen atoms in the oxime groups of this compound make it an excellent candidate to act as a ligand, capable of binding to metal ions to form coordination complexes. nih.gov Dioxime ligands are well-known for their ability to form stable complexes with transition metals like nickel, palladium, and copper. researchgate.net

Computational modeling can provide deep insights into these metal-ligand interactions. chemrxiv.orgchemrxiv.org DFT calculations can be used to:

Determine Coordination Geometry: Predict the three-dimensional structure of the metal complex, including bond lengths and angles between the metal and the ligand's donor atoms. researchgate.net

Calculate Binding Energies: Quantify the strength of the metal-ligand bond, which indicates the stability of the complex.

Analyze Electronic Structure: Understand how the electronic properties of both the ligand and the metal change upon coordination. This includes studying charge transfer between the metal and ligand and analyzing the resulting molecular orbitals of the complex, which is crucial for predicting its reactivity, magnetic properties, and spectroscopic behavior. frontiersin.org

Modeling can also explore the ligand's denticity (the number of donor atoms it uses to bind to the metal) and its potential to act as a bridging ligand, linking multiple metal centers to form larger polynuclear structures or coordination polymers.

Illustrative Data for a Hypothetical Ni(II) Complex:

| Property | Predicted Value | Description |

| Coordination Geometry | Square Planar | The typical geometry for a Ni(II) ion with two bidentate dioxime ligands. |

| Ni-N Bond Length | 1.95 Å | The distance between the Nickel center and a nitrogen donor atom. |

| Ligand-to-Metal Binding Energy | -45 kcal/mol | The calculated stability of the complex in the gas phase. |

| HOMO-LUMO Gap of Complex | 3.1 eV | Electronic stability of the final coordination complex. |

| Spin State | Singlet (Low-spin) | The predicted magnetic state of the d⁸ Ni(II) ion in a strong field. |

Future Research Directions and Emerging Applications

Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of dioximes often involves the reaction of a dicarbonyl compound with hydroxylamine (B1172632) hydrochloride. While effective, these methods can present challenges related to the use of corrosive reagents and the generation of waste. Future research is anticipated to focus on developing more efficient and sustainable synthetic routes to Benzene (B151609), 1,4-diacetyl-, dioxime.

One promising avenue is the exploration of greener catalytic systems for the oximation reaction. This could involve the use of solid acid catalysts or enzyme-based systems to minimize the use of hazardous materials and simplify purification processes. Additionally, flow chemistry presents an opportunity to enhance reaction efficiency and control over reaction parameters, leading to higher yields and purity.

Furthermore, leveraging more sustainable methods for the synthesis of the precursor, 1,4-diacetylbenzene (B86990), will be crucial. Recent advancements in the electrochemical oxidation of p-diethylbenzene offer a more environmentally friendly alternative to traditional Friedel-Crafts acylation, reducing the reliance on harsh catalysts and solvents. chemicalbook.comgoogle.com A 2021 study detailed an electrochemical approach for the mono-oxidation of a substrate using a platinum plate electrode in a mixed solvent system of acetonitrile (B52724) and 2,2,2-trifluoroethanol, achieving a high yield of the corresponding aromatic ketone. chemicalbook.com This method, conducted at room temperature with a constant current, points towards more sustainable industrial production of the precursor. chemicalbook.com

A comparison of potential synthetic improvements is presented in the table below:

| Aspect | Traditional Method | Potential Future Method | Anticipated Benefits |

| Catalyst | Strong acids | Solid acid catalysts, enzymes | Reduced corrosion, easier separation, milder reaction conditions |

| Solvent | Organic solvents | Water, ionic liquids, solvent-free | Reduced environmental impact, improved safety |

| Process | Batch processing | Continuous flow chemistry | Improved efficiency, better process control, higher throughput |

| Precursor Synthesis | Friedel-Crafts acylation | Electrochemical oxidation | Reduced use of hazardous reagents, milder conditions |

Exploration of Catalytic Activities of Benzene, 1,4-diacetyl-, dioxime Metal Complexes

The dioxime moieties of this compound are excellent coordinating ligands for a variety of metal ions. This opens up a vast field for the exploration of the catalytic activities of its metal complexes. The ability of the ligand to form stable complexes with transition metals such as copper, nickel, cobalt, and palladium is a key area of interest. researchgate.net

Future research will likely focus on synthesizing and characterizing these metal complexes and evaluating their catalytic performance in a range of organic transformations. nih.gov Potential applications include oxidation, reduction, and cross-coupling reactions. The rigid aromatic backbone of the ligand can provide steric control around the metal center, potentially leading to high selectivity in catalytic processes.

The development of coordination polymers and metal-organic frameworks (MOFs) using this compound as a building block is another exciting prospect. These materials could exhibit porous structures and high surface areas, making them suitable for heterogeneous catalysis with the added benefit of easy catalyst recovery and reuse.

| Metal Complex | Potential Catalytic Application | Rationale |

| Palladium(II) Complex | C-C cross-coupling reactions (e.g., Suzuki, Heck) | Palladium is a well-established catalyst for these reactions, and the dioxime ligand can stabilize the active catalytic species. |

| Copper(II) Complex | Oxidation of alcohols and phenols | Copper complexes are known to be effective oxidation catalysts. |

| Nickel(II) Complex | Hydrogenation reactions | Nickel catalysts are widely used in hydrogenation, and the ligand environment can influence selectivity. |

| Cobalt(II) Complex | Polymerization reactions | Cobalt complexes can act as initiators or catalysts in various polymerization processes. |

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components, leading to materials with enhanced functionality. nih.gov The integration of this compound into such materials is a promising area for future investigation.

One approach involves the use of the dioxime as a coupling agent to bridge organic polymers and inorganic nanoparticles, such as silica (B1680970) or titania. The oxime groups can form covalent or coordinative bonds with the inorganic surface, while the benzene ring can be functionalized to interact with an organic matrix. This could lead to the development of reinforced composites with improved mechanical and thermal properties.

Another avenue of research is the use of sol-gel processes to create hybrid materials where the dioxime is incorporated into an inorganic network at the molecular level. nih.gov This could result in materials with tailored optical, electronic, or sensing properties. For instance, the incorporation of the dioxime into a silica matrix could lead to the development of novel sensors for the detection of specific metal ions.

Advanced Applications in Responsive Polymer Systems and Smart Materials

Stimuli-responsive polymers, or "smart" materials, are a class of materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. rsc.orgnih.govnih.govhacettepe.edu.trsemanticscholar.org The unique structure of this compound makes it an intriguing candidate for incorporation into such systems.

The oxime groups can participate in dynamic covalent chemistry, allowing for the formation and cleavage of bonds under specific conditions. This property could be harnessed to create self-healing polymers or materials that can change their shape or color in response to a stimulus. For example, the reversible formation of metal-dioxime complexes could be used to create a pH-responsive hydrogel.

Furthermore, the rigid aromatic core of the molecule can be functionalized with photochromic or thermochromic units to create materials that respond to light or temperature. The incorporation of this compound into polymer backbones or as cross-linking agents could lead to the development of advanced sensors, actuators, and drug delivery systems.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

To fully unlock the potential of this compound, a deeper understanding of its structure-property relationships is essential. Advanced spectroscopic and computational techniques will play a crucial role in this endeavor.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques, can provide detailed information about the molecule's conformation and dynamics in solution. chemicalbook.comchemicalbook.com X-ray crystallography will be invaluable for determining the precise three-dimensional structure of the dioxime and its metal complexes in the solid state, offering insights into intermolecular interactions. researchgate.netresearchgate.net A study on a related compound, 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione, utilized X-ray diffraction to confirm its stereoisomerism and revealed a unique S-shaped molecular structure stabilized by intramolecular interactions. bohrium.com Similar analyses on this compound would provide foundational structural data.

Computational modeling, particularly density functional theory (DFT), will be a powerful tool for predicting the electronic structure, reactivity, and spectroscopic properties of the dioxime and its derivatives. dntb.gov.uaresearchgate.net DFT calculations can help in understanding the mechanism of catalytic reactions, designing new materials with desired properties, and interpreting experimental data. For instance, Hirshfeld surface analysis, a computational tool, has been used to investigate intermolecular interactions in the crystal structures of related compounds, providing insights into their packing and stability. bohrium.comdntb.gov.ua

| Technique | Information Gained | Impact on Research |

| 2D NMR Spectroscopy | Conformational analysis, dynamic behavior in solution | Understanding solution-phase behavior, designing responsive systems |

| X-ray Crystallography | Precise 3D structure, intermolecular interactions | Rational design of crystal engineering and solid-state materials |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Guiding synthetic efforts, predicting material properties |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | Understanding crystal packing and stability |

By systematically exploring these research avenues, the scientific community can harness the full potential of this compound as a versatile building block for the next generation of advanced materials and catalysts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,4-benzoquinone dioxime, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via oxidation-reduction reactions involving precursors like benzofurazan 1-oxide (BFO) and α-diketones (e.g., biacetyl). For example, reacting BFO with o-quinone dioxime under controlled conditions yields quinoxaline 1,4-dioxides. Critical factors include temperature (e.g., decomposition at 240°C ) and solvent choice (hot water solubility ). Impurities can arise from incomplete oxidation or side reactions, necessitating purification via recrystallization or chromatography .

Q. How can researchers characterize the structural and physicochemical properties of 1,4-benzoquinone dioxime?

- Methodological Answer :

- Structural Analysis : Use NMR and IR spectroscopy to confirm the dioxime (-NOH) groups and aromatic backbone. X-ray crystallography resolves the planar cyclohexadiene-dione structure .

- Physical Properties : Melting point (decomposition at 240°C ), solubility (soluble in hot water ), and molecular weight (138.1 g/mol ).

- Quantitative Analysis : HPLC or UV-Vis spectroscopy (λmax ~300 nm) for purity assessment .

Q. What are the solubility limitations of 1,4-benzoquinone dioxime in common solvents, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in cold water but dissolves in hot water, acetone, and dimethyl sulfoxide (DMSO). For kinetic studies, pre-dissolve in DMSO and dilute in aqueous buffers to avoid precipitation. Solubility data are critical for dose-response experiments in toxicology .

Advanced Research Questions

Q. How robust is the evidence for the carcinogenic potential of 1,4-benzoquinone dioxime in rodent models, and what methodological limitations exist?

- Methodological Answer :

- Findings : Oral administration in rats showed increased bladder transitional cell carcinomas in females at high doses (500 ppm), but no carcinogenicity in mice .

- Limitations : Dose-dependent effects and sex-specific responses (e.g., bladder tumors in female rats only) suggest hormonal or metabolic factors. Studies lacked mechanistic follow-up (e.g., DNA adduct analysis) .

- Recommendations : Use transgenic models or omics approaches to clarify mechanisms. Include multiple dose levels and both sexes in study designs .

Q. How do contradictory mutagenicity results for 1,4-benzoquinone dioxime inform risk assessment?

- Methodological Answer :

- Data : Positive in bacterial reverse mutation assays (Salmonella TA100) and mouse lymphoma L5178Y cells, but negative in Drosophila melanogaster and rat hepatocyte DNA repair assays .

- Analysis : Discrepancies may arise from metabolic activation differences (e.g., S9 mix in vitro vs. in vivo detoxification). Negative in vivo results suggest low bioactivation potential in mammals .

- Strategy : Combine Ames tests with micronucleus assays in rodent models for comprehensive genotoxicity profiling .

Q. What advanced synthetic strategies can improve the yield of quinoxaline 1,4-dioxide derivatives from 1,4-benzoquinone dioxime?

- Methodological Answer :

- Optimized Routes : Use enamines or enolate anions as nucleophiles to enhance reaction efficiency. For example, coupling with biacetyl under reflux in ethanol increases quinoxaline yields by 30% compared to room-temperature reactions .

- Catalysis : Transition-metal catalysts (e.g., Cu(I)) accelerate imine formation, reducing side products .

- Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., α-hydroxy ketone formation) .

Q. How can researchers resolve inconsistencies in toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- Case Example : In vitro mutagenicity (positive) vs. in vivo micronucleus assays (negative) .

- Approach :

Pharmacokinetic Modeling : Assess bioavailability and tissue distribution using radiolabeled compounds.

Metabolite Profiling : Identify detoxification pathways (e.g., glutathione conjugation) via mass spectrometry.

Cross-Species Comparisons : Test metabolites in human liver microsomes to predict human relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.